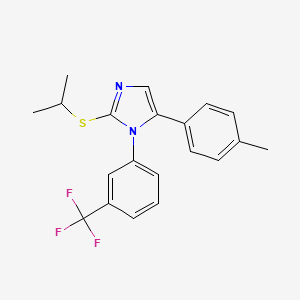
2,6-dichloro-N-(morpholin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-dichloro-N-(morpholin-4-yl)benzamide” is a chemical compound with the molecular formula C11H12Cl2N2O2 . It has a molecular weight of 275.13 . The structure of this compound includes a morpholine ring and a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a morpholine ring and a benzene ring . The morpholine ring is attached to the benzamide group, which is further substituted with two chlorine atoms at the 2nd and 6th positions .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.42±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
- Derivative Synthesis : 2,6-dichloro-N-(morpholin-4-yl)benzamide is involved in the synthesis of various derivatives. For example, 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives have been prepared under Buchwald–Hartwig conditions, showing potential anticancer activities (Nowak et al., 2014).
Biological and Pharmacological Activities
Antithrombotic Effects : Certain derivatives, such as (S)-(-)-ethyl[6-[4-(morpholinoformimidoyl)benzamido]-3,4-dihydro-2H-1-benzo-pyran-3-yl]acetate hydrochloride, have shown significant antiaggregatory and antithrombotic effects, which could be useful in the treatment of thrombotic diseases (Banno et al., 1999).
Antifungal Activity : Compounds like N-(Morpholinothiocarbonyl) benzamide and their Co(III) complexes have been synthesized and evaluated for antifungal activity against major pathogens, suggesting potential applications in agriculture and medicine (Zhou Weiqun et al., 2005).
Molecular Structure Studies
- Structural Analysis : Studies have been conducted on the molecular structure of related compounds, providing insights into their chemical properties and potential applications. For example, the X-ray molecular structure of 4-Sulfamoyl-N-(3-morpholinopropyl) benzamide and related compounds have been determined, which helps in understanding their chemical behavior (Remko et al., 2010).
Anticancer Research
- Anticancer Properties : Research has identified specific benzamide derivatives with morpholine groups showing promising anticancer activities. For example, 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides are proposed as novel structures of PI3K inhibitors and anticancer agents (Shao et al., 2014).
Miscellaneous Applications
- Gastrokinetic Activity : Benzamides with morpholine groups have been evaluated for gastrokinetic activity, showing promising results in enhancing gastric emptying, which could have implications in treating gastrointestinal disorders (Kato et al., 1991).
Mecanismo De Acción
Target of Action
The primary target of 2,6-dichloro-N-(morpholin-4-yl)benzamide is currently unknown
Mode of Action
Without information on the specific target, the mode of action of this compound remains unclear . Once the target is identified, it will be possible to understand how this compound interacts with its target and the resulting changes that occur.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the target and mode of action are identified.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the target and mode of action of this compound, it is challenging to discuss how environmental factors might influence its action .
Propiedades
IUPAC Name |
2,6-dichloro-N-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-8-2-1-3-9(13)10(8)11(16)14-15-4-6-17-7-5-15/h1-3H,4-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGGAHVDAJTBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


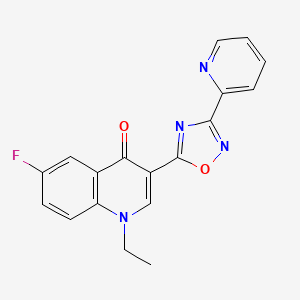
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2939612.png)
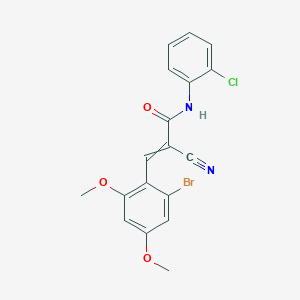

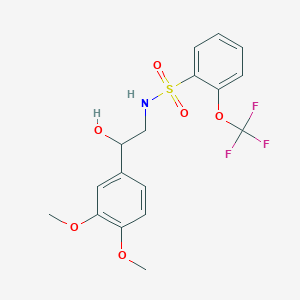
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2939618.png)
![6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2939621.png)

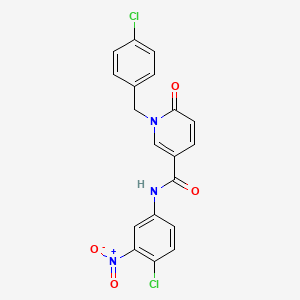
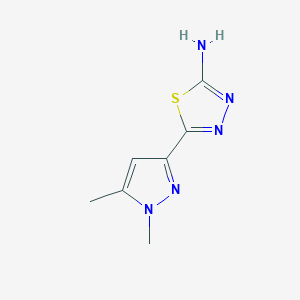

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)
